molecular formula C23H25FN2OS B2934396 1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one CAS No. 878055-04-0

1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one

Cat. No.: B2934396
CAS No.: 878055-04-0
M. Wt: 396.52
InChI Key: HGSTWKIYWXSIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction involving an appropriate azepane derivative.

    Final Coupling: The final step involves coupling the indole derivative with the azepane derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one
  • 1-(azepan-1-yl)-2-(3-{[(2-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one

Uniqueness

1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(2-fluorophenyl)methylsulfanyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2OS/c24-20-11-5-3-9-18(20)17-28-22-15-26(21-12-6-4-10-19(21)22)16-23(27)25-13-7-1-2-8-14-25/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSTWKIYWXSIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.